molecular formula C9H12N2S B13721093 4,5-Dimethyl-3a,7a-dihydro-1,3-benzothiazol-2-amine

4,5-Dimethyl-3a,7a-dihydro-1,3-benzothiazol-2-amine

Cat. No.: B13721093
M. Wt: 180.27 g/mol
InChI Key: IYXRZNYNXUYVCX-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzo[d]thiazole is an organic compound with the molecular formula C₉H₁₀N₂S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylbenzo[d]thiazole typically involves the condensation of 2-amino-4,5-dimethylbenzaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Mechanism of Action

The biological activity of 2-Amino-4,5-dimethylbenzo[d]thiazole is attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The compound may also interfere with DNA replication and protein synthesis in microbial cells . In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethylthiazole
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Amino-4,5-dimethylbenzothiazole

Comparison: 2-Amino-4,5-dimethylbenzo[d]thiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,5-dimethylthiazole, it has a fused benzene ring that enhances its stability and reactivity. The presence of the amino group at the 2-position also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4,5-dimethyl-3a,7a-dihydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H12N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4,7-8H,1-2H3,(H2,10,11)

InChI Key

IYXRZNYNXUYVCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C(C=C1)SC(=N2)N)C

Origin of Product

United States

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